molecular formula C17H26O B13183286 5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL

5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL

Cat. No.: B13183286
M. Wt: 246.4 g/mol
InChI Key: RJHAYKPKOZCZGL-UHFFFAOYSA-N
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Description

5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL is a complex organic compound with a unique structure This compound is characterized by a cyclohexane ring substituted with methyl, isopropyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexanone with isopropyl bromide in the presence of a strong base, followed by Friedel-Crafts alkylation with 2-methylbenzene. The final step involves the reduction of the ketone group to an alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form different alcohols or hydrocarbons.

    Substitution: Halogenation reactions can occur at the aromatic ring or the cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or PCC (Pyridinium chlorochromate).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), Lewis acids (AlCl3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating biochemical pathways. The molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylphenyl)-2-propan-2-YLcyclohexan-1-OL: Similar structure but lacks the 5-methyl group.

    5-Methyl-1-phenyl-2-(propan-2-YL)cyclohexan-1-OL: Similar structure but lacks the 2-methyl group on the phenyl ring.

Uniqueness

5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL is unique due to the presence of both the 5-methyl and 2-methylphenyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

5-methyl-1-(2-methylphenyl)-2-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C17H26O/c1-12(2)15-10-9-13(3)11-17(15,18)16-8-6-5-7-14(16)4/h5-8,12-13,15,18H,9-11H2,1-4H3

InChI Key

RJHAYKPKOZCZGL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)(C2=CC=CC=C2C)O)C(C)C

Origin of Product

United States

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